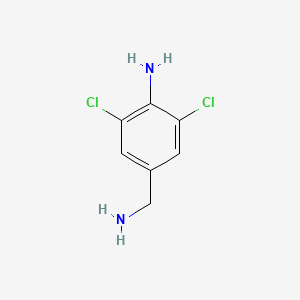

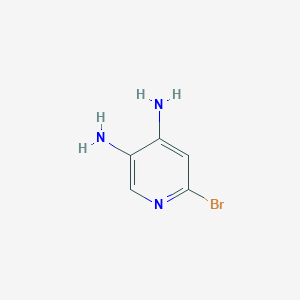

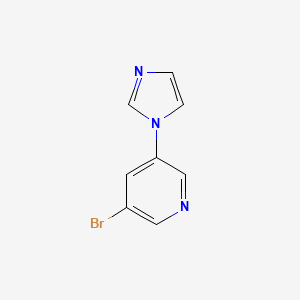

![molecular formula C8H18N2O B1288255 [1-(2-Aminoetil)piperidin-4-il]metanol CAS No. 129999-62-8](/img/structure/B1288255.png)

[1-(2-Aminoetil)piperidin-4-il]metanol

Descripción general

Descripción

“[1-(2-Aminoethyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is a useful research chemical . The compound is also known as [4-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride .

Synthesis Analysis

Piperidines, which include [1-(2-Aminoethyl)piperidin-4-yl]methanol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of [1-(2-Aminoethyl)piperidin-4-yl]methanol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 158.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Aplicaciones anticancerígenas

Los derivados de piperidina se han utilizado como agentes anticancerígenos . Exhiben efectos antiproliferativos y antimetastásicos en varios tipos de cánceres tanto in vitro como in vivo .

Aplicaciones antivirales

Los derivados de piperidina también tienen aplicaciones potenciales como agentes antivirales . Su estructura única les permite interferir con el proceso de replicación de ciertos virus.

Aplicaciones antimaláricas

Las propiedades antimaláricas de los derivados de piperidina los hacen valiosos en el campo del descubrimiento de fármacos . Pueden inhibir el crecimiento de los parásitos Plasmodium, que causan la malaria.

Aplicaciones antimicrobianas y antifúngicas

Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Pueden inhibir el crecimiento de varios tipos de bacterias y hongos, lo que los hace útiles en el tratamiento de infecciones.

Aplicaciones analgésicas y antiinflamatorias

Los derivados de piperidina tienen propiedades analgésicas y antiinflamatorias . Pueden ayudar a aliviar el dolor y reducir la inflamación, lo que los hace útiles en el manejo de afecciones como la artritis.

Aplicaciones contra el Alzheimer

Los derivados de piperidina tienen aplicaciones potenciales en el tratamiento de la enfermedad de Alzheimer . Pueden ayudar a mejorar la función cognitiva y retrasar la progresión de la enfermedad.

Aplicaciones antipsicóticas

Los derivados de piperidina se pueden utilizar como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de trastornos mentales como la esquizofrenia.

En conclusión, “[1-(2-Aminoetil)piperidin-4-il]metanol” y otros derivados de piperidina tienen una amplia gama de aplicaciones en la investigación científica, particularmente en el campo del descubrimiento de fármacos . Son componentes clave en la síntesis de muchos productos farmacéuticos y han mostrado potencial en el tratamiento de una variedad de condiciones de salud .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, have been found to interact with a variety of targets in the body, including various enzymes and receptors .

Mode of Action

It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some piperidine derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, often through their interaction with enzymes and receptors .

Result of Action

Given that piperidine derivatives can interact with a variety of targets, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(2-Aminoethyl)piperidin-4-yl]methanol. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

Direcciones Futuras

Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, is an important task of modern organic chemistry .

Análisis Bioquímico

Biochemical Properties

[1-(2-Aminoethyl)piperidin-4-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function .

Cellular Effects

The effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, [1-(2-Aminoethyl)piperidin-4-yl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active site of enzymes, resulting in changes in enzyme activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of [1-(2-Aminoethyl)piperidin-4-yl]methanol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable biological response. Toxicity studies have indicated that high doses of the compound can lead to adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

[1-(2-Aminoethyl)piperidin-4-yl]methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in cellular metabolism, impacting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of [1-(2-Aminoethyl)piperidin-4-yl]methanol within cells and tissues are crucial for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. This distribution can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of [1-(2-Aminoethyl)piperidin-4-yl]methanol is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

[1-(2-aminoethyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPGIVPZQUNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598123 | |

| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129999-62-8 | |

| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

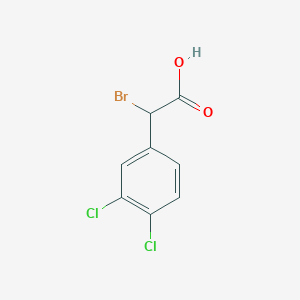

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)

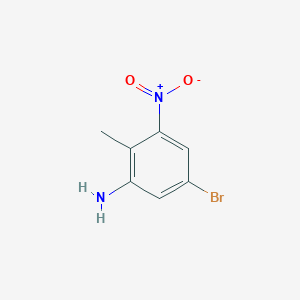

![2-broMo-6-Methyl-1H-benzo[d]iMidazole](/img/structure/B1288204.png)